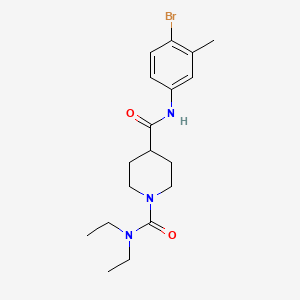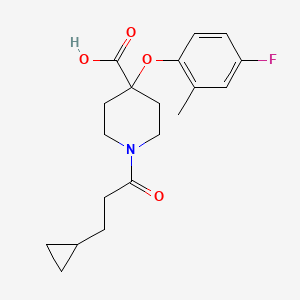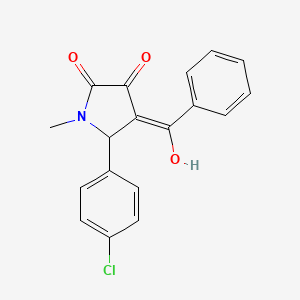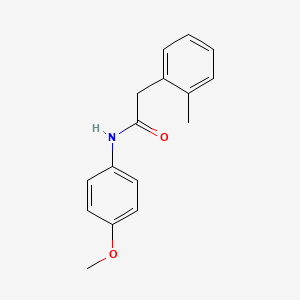
3-(3-bromophenyl)-5-(2-phenylethyl)-1,2,4-oxadiazole
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(3-bromophenyl)-5-(2-phenylethyl)-1,2,4-oxadiazole is a chemical compound that has gained significant attention from researchers due to its potential application in various fields. This compound is also known as BPEO and has a molecular formula of C17H14BrN3O.
作用机制
The mechanism of action of BPEO is not fully understood. However, it is believed to inhibit the growth of cancer cells by inducing apoptosis. BPEO has also been found to inhibit the activity of certain enzymes, which can lead to the inhibition of microbial and fungal growth.
Biochemical and Physiological Effects:
BPEO has been found to have various biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells and induce apoptosis. BPEO has also been found to inhibit the activity of certain enzymes, which can lead to the inhibition of microbial and fungal growth. However, the exact biochemical and physiological effects of BPEO are still being studied.
实验室实验的优点和局限性
One of the major advantages of BPEO is its potential application in the development of new drugs. BPEO has been found to have antimicrobial, antifungal, and anticancer properties, which makes it a promising candidate for drug development. However, one of the limitations of BPEO is its low solubility in water, which can make it difficult to use in certain experiments.
未来方向
There are several future directions for the research on BPEO. Researchers can study the mechanism of action of BPEO in more detail to understand its biochemical and physiological effects. They can also synthesize new derivatives of BPEO and test their activity against different diseases. Furthermore, researchers can study the potential application of BPEO in other fields, such as agriculture and environmental science.
Conclusion:
In conclusion, 3-(3-bromophenyl)-5-(2-phenylethyl)-1,2,4-oxadiazole is a chemical compound that has gained significant attention from researchers due to its potential application in various fields. The synthesis method of BPEO involves the reaction of 3-bromobenzonitrile with 2-phenylethylamine. BPEO has been extensively studied for its potential application in the development of new drugs. It has been found to have antimicrobial, antifungal, and anticancer properties. BPEO has also been found to inhibit the activity of certain enzymes, which can lead to the inhibition of microbial and fungal growth. The future directions for the research on BPEO include studying its mechanism of action in more detail, synthesizing new derivatives, and studying its potential application in other fields.
合成方法
The synthesis of BPEO involves the reaction of 3-bromobenzonitrile with 2-phenylethylamine in the presence of triethylamine and acetic anhydride. This reaction results in the formation of 3-(3-bromophenyl)-5-(2-phenylethyl)-1,2,4-oxadiazole. The synthesis method has been optimized to improve the yield and purity of BPEO.
科学研究应用
BPEO has been extensively studied for its potential application in various fields. It has been found to have antimicrobial, antifungal, and anticancer properties. BPEO has also been studied for its potential application in the development of new drugs. Researchers have synthesized various derivatives of BPEO and tested their activity against different diseases.
属性
IUPAC Name |
3-(3-bromophenyl)-5-(2-phenylethyl)-1,2,4-oxadiazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13BrN2O/c17-14-8-4-7-13(11-14)16-18-15(20-19-16)10-9-12-5-2-1-3-6-12/h1-8,11H,9-10H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WJEXXTATOOAWNH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CCC2=NC(=NO2)C3=CC(=CC=C3)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13BrN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.19 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![1-isopropyl-N-{2-[(methylamino)carbonyl]phenyl}-5-oxo-3-pyrrolidinecarboxamide](/img/structure/B5350835.png)
![(4aS*,8aR*)-6-[(1-methyl-1H-pyrazol-4-yl)methyl]-1-(2-phenylethyl)octahydro-1,6-naphthyridin-2(1H)-one](/img/structure/B5350841.png)

![2-{1-[(2E)-3-(4-methoxyphenyl)-2-propen-1-yl]-2-piperidinyl}pyridine](/img/structure/B5350852.png)

![N-{2-[(4-chloro-2-nitrophenyl)amino]ethyl}-2-quinolinecarboxamide](/img/structure/B5350874.png)
![6-chloro-7-[4-(2-methoxyphenyl)-1-piperazinyl]-5-methyl[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B5350879.png)
![5-bromo-2-methoxy-4-[2-(2-quinolinyl)vinyl]phenyl acetate](/img/structure/B5350896.png)


![N-(2-methoxy-5-{[(2-pyridinylmethyl)amino]sulfonyl}phenyl)-4-methylbenzamide](/img/structure/B5350913.png)
![{1-(4-methoxypyrimidin-2-yl)-4-[3-(trifluoromethyl)benzyl]piperidin-4-yl}methanol](/img/structure/B5350925.png)
![1'-[(4-isopropyl-1,2,3-thiadiazol-5-yl)methyl]spiro[indole-3,4'-piperidin]-2(1H)-one](/img/structure/B5350928.png)